7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
CAS No.:
Cat. No.: VC17659239
Molecular Formula: C10H9FO4
Molecular Weight: 212.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FO4 |
|---|---|
| Molecular Weight | 212.17 g/mol |
| IUPAC Name | 7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
| Standard InChI | InChI=1S/C10H9FO4/c11-6-2-3-7-9(8(6)10(12)13)15-5-1-4-14-7/h2-3H,1,4-5H2,(H,12,13) |
| Standard InChI Key | AARGQGIIYNAEAG-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C(=C(C=C2)F)C(=O)O)OC1 |
Introduction
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound with the CAS number 1891338-64-9. It belongs to the benzodioxepine class of compounds, which are known for their diverse pharmacological activities. This compound is particularly interesting due to its structural features, which include a fluorine atom and a carboxylic acid group attached to the benzodioxepine ring.
Synthesis and Applications
The synthesis of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves multi-step organic reactions. These may include the formation of the benzodioxepine ring followed by fluorination and carboxylation steps. The specific synthesis methods can vary based on the starting materials and desired yield.
This compound is of interest in pharmaceutical research due to its potential biological activities. The presence of a fluorine atom can enhance the compound's stability and bioavailability, while the carboxylic acid group may contribute to its solubility and interaction with biological targets.
Research Findings
Research on 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is ongoing, with a focus on its potential pharmacological effects. The benzodioxepine scaffold is known for its involvement in various biological pathways, suggesting that derivatives like this compound could have therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume